N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-15-12-22(28)27-21(14-30-24(27)25-15)17-8-4-9-18(13-17)26-23(29)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYLKJCYJXPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones or chloroacetic acid . The resulting thiazolo[3,2-a]pyrimidine derivatives are then further functionalized through various chemical reactions to introduce the phenyl and naphthamide groups.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or naphthamide moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is known to mimic purine bases, allowing it to interfere with nucleic acid synthesis and function . This can lead to the inhibition of bacterial and cancer cell growth by disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing structural motifs such as the thiazolo[3,2-a]pyrimidin core, naphthamide/benzamide substituents, or related heterocyclic systems.
Compounds with Thiazolo[3,2-a]pyrimidin Core
2,3-Difluoro-N-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (28a)
N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide
- Structure : Features a 6,7-dimethyl-thiazolo[3,2-a]pyrimidin core and a 2-(4-fluorophenyl)acetamide substituent.
- Molecular Weight : 407.5 g/mol, higher than the target compound due to additional methyl and fluorophenyl groups .
- Implications : Additional methyl groups may enhance lipophilicity, while the fluorophenyl group could influence electronic properties.
Compounds with Naphthamide Substituents
2.2.1. N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e)
- Structure: Replaces the thiazolo[3,2-a]pyrimidin core with a 2-aminothiazol ring but retains the 1-naphthamide group.
- Physical Properties : Melting point 198–200°C, yield 88% .
2.2.2. N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (4e)
Structural and Functional Analysis
Core Heterocycle Impact
- Thiazolo[3,2-a]pyrimidin vs. Aminothiazol/Oxazol: The fused thiazolo-pyrimidin core in the target compound likely enhances planarity and π-stacking capability compared to simpler heterocycles like aminothiazol (3e) or aminooxazol (4e) . Electron-withdrawing effects from the 5-oxo group may polarize the core, influencing reactivity and intermolecular interactions.
Substituent Effects
- 1-Naphthamide vs. Benzamide: The 1-naphthamide group in the target compound and 3e introduces steric bulk and extended π-conjugation, which may reduce solubility but enhance binding to hydrophobic pockets in biological targets.
Biological Activity
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is significant for its biological activity. The structure can be represented as:
This unique structure enhances its interaction with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and contribute to its therapeutic effects.
2. Receptor Modulation:
It interacts with various receptors, influencing signaling pathways that regulate inflammation and cell proliferation.
3. DNA Interaction:
The compound may interfere with DNA replication and transcription processes, contributing to antiproliferative effects.
Anticancer Activity
Research indicates that compounds with a thiazolopyrimidine core exhibit significant antiproliferative properties against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Effects
Similar thiazolopyrimidine derivatives have shown promising antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The compound's ability to disrupt bacterial cell wall synthesis is a likely contributor to its efficacy.
Anti-inflammatory Properties
Studies have reported that this compound can reduce inflammation in murine models by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | Demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential for cancer therapy. |
| Antimicrobial Study | Showed effective antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibiotic agent. |
| Anti-inflammatory Research | Found to reduce inflammation by inhibiting cytokine production in murine models, highlighting its therapeutic potential in inflammatory conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
